Doxepin Hydrochloride

Catalog No.
S002217
CAS No.
1229-29-4
M.F
C19H22ClNO
M. Wt
315.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Doxepin Hydrochloride

CAS Number

1229-29-4

Product Name

Doxepin Hydrochloride

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride

Molecular Formula

C19H22ClNO

Molecular Weight

315.8 g/mol

InChI

InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-;

InChI Key

MHNSPTUQQIYJOT-CULRIWENSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl

Synonyms

Apo Doxepin, Apo-Doxepin, ApoDoxepin, Aponal, Deptran, Desidox, Doneurin, Doxepia, Doxepin, Doxepin beta, Doxepin Hydrochloride, Doxepin Hydrochloride, Cis-Trans Isomer Mixture (approximately 1:5), Doxepin RPh, Doxepin-RPh, Espadox, Hydrochloride, Doxepin, Mareen, Novo Doxepin, Novo-Doxepin, Prudoxin, Quitaxon, Sinequan, Sinquan, Xepin, Zonalon

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl

Description

The exact mass of the compound Doxepin Hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756750. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Oxepins. It belongs to the ontological category of dibenzooxazepine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Analytical Techniques for Doxepin Hydrochloride

DOX quantification plays a crucial role in research settings. Various analytical methods have been developed for its measurement in biological samples and formulations. These methods include:

  • High-performance liquid chromatography (HPLC): This is a standard technique for DOX analysis in pharmaceutical formulations and biological fluids [].
  • Liquid chromatography-mass spectrometry (LC-MS): This method offers high sensitivity and specificity for DOX detection, making it valuable for pharmacokinetic studies [].
  • Spectrofluorimetric methods: Techniques like resonance Rayleigh scattering (RRS) and second-order scattering (SOS) have been explored for their sensitivity in DOX determination [].

These analytical methods ensure accurate measurement of DOX concentrations, which is critical for research on its metabolism, distribution, and efficacy.

Mechanisms of Action

The therapeutic effects of DOX are attributed to its influence on various neurotransmitter systems in the brain. Research suggests that DOX primarily acts by:

  • Inhibiting reuptake of norepinephrine and serotonin (5-HT): DOX blocks the reabsorption of these neurotransmitters by neurons, leading to increased synaptic availability and potentially improving mood regulation [].
  • Histamine H1 receptor antagonism: At lower doses, DOX exhibits a strong affinity for histamine H1 receptors, contributing to its sedative effects and potential benefits for insomnia treatment.

Doxepin Hydrochloride is a psychotropic agent primarily used as an antidepressant and anxiolytic. It is a tertiary amine that can exist in two stereoisomeric forms, (E) and (Z), with the (Z) form known as cidoxepin. The compound is often presented as a racemic mixture with a ratio of approximately 5:1 for the (E):(Z) isomers. Doxepin was developed by Pfizer and received FDA approval in 1969 for treating major depressive disorder, and later in 2010 for insomnia treatment .

The chemical formula for Doxepin Hydrochloride is C19H22ClNOC_{19}H_{22}ClNO, and it has a molecular weight of approximately 315.837 g/mol . The compound's mechanism of action is not fully understood, but it is known to act as a selective antagonist of histamine H1 receptors and inhibit the reuptake of norepinephrine and serotonin, thereby increasing their availability in the synaptic cleft .

  • Toxicity: Doxepin can cause a variety of side effects, including drowsiness, dry mouth, dizziness, and constipation []. In severe cases, overdose can lead to seizures, coma, and even death.
  • Flammability: Doxepin is not flammable.
  • Reactivity: Doxepin can interact with other medications, so it is crucial to inform your doctor about all medications you are taking before starting doxepin treatment [].

Doxepin Hydrochloride undergoes various metabolic transformations primarily mediated by the cytochrome P450 enzyme system, particularly CYP2D6 and CYP2C19. The drug is extensively metabolized into its active metabolite, N-desmethyldoxepin, which retains significant pharmacological activity. Other metabolic pathways lead to glucuronide conjugates that are inactive .

The major reactions involved in its metabolism include:

  • N-demethylation: Conversion to N-desmethyldoxepin.
  • Hydroxylation: Formation of hydroxylated metabolites.
  • Glucuronidation: Conjugation with glucuronic acid for excretion.

Doxepin exhibits multiple biological activities:

  • Antidepressant Effects: By inhibiting the reuptake of norepinephrine and serotonin, it enhances neurotransmitter levels at synapses, contributing to its antidepressant properties .
  • Anxiolytic Effects: The sedative properties of Doxepin make it effective for anxiety disorders .
  • Antihistaminic Activity: Doxepin blocks histamine H1 receptors, which helps alleviate allergic symptoms and provides antipruritic effects .
  • Cardiac Effects: It has been shown to inhibit sodium and potassium channels in cardiomyocytes, which may affect cardiac rhythm and contractility .

Doxepin Hydrochloride can be synthesized through various methods involving the condensation of 3-dibenz[b,e]oxepin with dimethylamine. The general synthetic route includes:

  • Formation of dibenzoxepine core: Starting from phenolic compounds through cyclization reactions.
  • Alkylation with dimethylamine: Introducing the dimethylamino group via alkylation reactions.
  • Hydrochloride salt formation: Reacting the base form with hydrochloric acid to yield Doxepin Hydrochloride.

This synthetic pathway allows for the production of both stereoisomers depending on reaction conditions.

Doxepin Hydrochloride is utilized in various therapeutic contexts:

  • Major Depressive Disorder: It is prescribed to alleviate symptoms associated with depression.
  • Insomnia: Its sedative properties make it effective for treating sleep disorders .
  • Anxiety Disorders: Doxepin is used to manage anxiety symptoms due to its anxiolytic effects.
  • Chronic Pain Management: It has been explored for its potential benefits in chronic pain conditions due to its analgesic properties .

Doxepin interacts significantly with other medications, particularly those affecting cytochrome P450 enzymes:

  • CYP2D6 Inhibitors: Co-administration with inhibitors like quinidine or selective serotonin reuptake inhibitors can increase plasma levels of Doxepin, leading to enhanced effects or toxicity .
  • Monoamine Oxidase Inhibitors: Concurrent use can lead to serious side effects, including serotonin syndrome; thus, caution is advised .
  • Anticholinergic Drugs: Increased anticholinergic side effects may occur when combined with other medications that have similar profiles .

Monitoring and adjusting dosages when prescribing Doxepin alongside these drugs are crucial for patient safety.

Doxepin shares similarities with several tricyclic antidepressants but possesses unique characteristics that differentiate it from others. Here are some comparable compounds:

Compound NameUnique Features
AmitriptylineMore potent norepinephrine reuptake inhibition
ClomipramineStronger serotonin reuptake inhibition
ImipramineBroader spectrum of action on various neurotransmitter systems
NortriptylineLess sedative effect compared to Doxepin
DesipramineMore selective for norepinephrine reuptake

Doxepin's distinct pharmacological profile includes significant antihistaminic activity along with its antidepressant effects, making it particularly useful in treating both mood disorders and insomnia while minimizing certain side effects common to other tricyclic antidepressants .

The three-dimensional molecular configuration of doxepin hydrochloride exhibits distinctive structural characteristics that define its solid-state behavior and intermolecular interactions. High-resolution synchrotron X-ray powder diffraction data has revealed comprehensive details regarding the molecular geometry and spatial arrangement of this tricyclic antidepressant compound [1] [2] [3].

The doxepin cation adopts a characteristic "butterfly" configuration, wherein the central seven-membered ring exhibits significant bending that creates a distinctive V-shaped arrangement of the fused aromatic ring system [1]. This butterfly conformation is fundamentally important to the compound's solid-state packing and hydrogen bonding network. The central dibenzo[b,e]oxepin ring system demonstrates considerable flexibility, with the angle between the two phenyl rings capable of varying between 90 degrees and 168 degrees according to molecular dynamics simulations [4].

Quantum chemical geometry optimizations using density functional theory methods have revealed that the observed crystalline conformation represents a local energy minimum that is approximately 2.9 kcal mol⁻¹ higher in energy than the global minimum conformation [1]. Despite this apparent energy penalty, the crystal structure conformation is stabilized through extensive intermolecular hydrogen bonding networks that more than compensate for the conformational strain energy.

The alkyl amine substituent chain exhibits extended conformation in the solid state, projecting away from the tricyclic core rather than folding back toward the aromatic rings [1]. This extended configuration facilitates optimal hydrogen bonding interactions with chloride anions and neighboring molecular units. Conformational analysis demonstrates that the side chain possesses significant rotational freedom, as evidenced by the variation in nitrogen-to-aromatic-ring distances ranging from 5.479 to 7.492 Angstroms.

The E-isomer geometry, which predominates in the commercial pharmaceutical preparation, shows specific stereochemical preferences that influence the overall molecular packing arrangement [1] [5]. The double bond configuration creates distinct spatial relationships between the dimethylamino propyl chain and the dibenzoxepin core, directly affecting the hydrogen bonding geometry and crystal stability.

Crystal System and Space Group Determination

Doxepin hydrochloride crystallizes in the monoclinic crystal system, space group P2₁/a (number 14), as determined through systematic analysis of diffraction data extinction conditions [1] [2] [3]. The monoclinic symmetry reflects the inherent asymmetry of the doxepin molecular structure and its specific packing arrangement within the crystal lattice.

The unit cell parameters have been precisely determined using synchrotron radiation X-ray powder diffraction techniques: a = 13.78488(7) Å, b = 8.96141(7) Å, c = 14.30886(9) Å, with a monoclinic angle β = 96.5409(5)° [1]. The unit cell volume is 1756.097(12) ų, containing four molecular formula units (Z = 4). These dimensional parameters indicate a relatively large unit cell volume that accommodates the bulky tricyclic molecular structure with its extended side chain.

The space group P2₁/a belongs to the centrosymmetric point group 2/m, indicating the presence of inversion symmetry within the crystal structure [1]. This symmetry element is crucial for understanding the molecular packing arrangements and the formation of hydrogen-bonded networks. The systematic absences observed in the diffraction pattern, specifically the absence of reflections with h + k = odd for hk0 reflections and l = odd for 0kl reflections, definitively confirm the P2₁/a space group assignment.

The crystal packing exhibits a primitive lattice type, meaning that lattice points occur only at the unit cell corners rather than at additional positions such as face centers or body centers [1]. This primitive arrangement is consistent with the relatively low packing efficiency observed in the structure, where molecules occupy approximately 98.33% of the theoretical maximum density based on van der Waals volumes.

Temperature-dependent studies conducted at 295 K reveal thermal stability of the crystal structure under ambient conditions [1]. The monoclinic symmetry remains stable across typical pharmaceutical storage temperatures, indicating good solid-state stability for the crystalline drug substance.

Hydrogen Bonding Networks in Solid-State Structures

The solid-state structure of doxepin hydrochloride is dominated by an extensive three-dimensional hydrogen bonding network that plays a crucial role in determining both the molecular conformation and crystal packing stability [1] [6] [2]. This network consists of one primary strong hydrogen bond and multiple weaker secondary interactions that collectively stabilize the crystal structure.

The primary hydrogen bonding interaction occurs between the protonated tertiary amine nitrogen atom (N34) and the chloride anion (Cl43), with geometric parameters D-H = 1.058 Å, H⋯A = 1.977 Å, D⋯A = 3.030 Å, and D-H⋯A angle = 172.7° [1]. This N-H⋯Cl hydrogen bond represents a classic salt bridge interaction with near-linear geometry, indicating maximum electrostatic stabilization. The bond strength, characterized by an electron density overlap of 0.118 e, confirms this as the strongest intermolecular interaction in the crystal structure.

Six distinct carbon-hydrogen to chloride (C-H⋯Cl) hydrogen bonds provide additional stabilization to the crystal lattice [1]. These weaker interactions involve both methyl groups and methylene groups from the side chain, as well as aromatic carbon atoms from the tricyclic core. The C-H⋯Cl distances range from 2.481 Å to 3.109 Å, with angles varying from 122.9° to 162.2°. Despite their individual weakness, the cumulative effect of these multiple C-H⋯Cl interactions significantly contributes to the overall lattice energy.

The hydrogen bonding network creates discrete molecular columns oriented along the crystallographic a-axis [1]. Within these columns, molecules are linked through the primary N-H⋯Cl interactions, while the secondary C-H⋯Cl bonds provide lateral stabilization between adjacent columns. This arrangement results in a corrugated ladder-like structure that maximizes intermolecular contact while maintaining optimal geometric relationships for hydrogen bond formation.

Analysis using Hirshfeld surface methodology reveals that all significant intermolecular close contacts involve hydrogen bonding interactions [1]. The surface analysis identifies regions of shorter-than-van-der-Waals contacts (colored red) that correspond precisely to the hydrogen bonding sites, confirming the dominant role of these interactions in crystal packing. The relatively large molecular volume per non-hydrogen atom (19.9 ų) indicates that the structure is not densely packed, consistent with the presence of directional hydrogen bonds rather than close-packed arrangements.

The hydrogen bonding network demonstrates remarkable stability, as evidenced by the good agreement between experimental and density functional theory optimized structures [1]. The root-mean-square deviation of only 0.122 Å between Rietveld-refined and DFT-optimized atomic positions confirms that the hydrogen bonding geometry represents a true energy minimum configuration.

Comparative Isostructural Analysis with Related Tricyclics

Doxepin hydrochloride exhibits essential isostructural relationships with other tricyclic antidepressant hydrochloride salts, most notably amitriptyline hydrochloride [1] [2] [3]. This structural similarity extends beyond simple chemical analogy to encompass detailed three-dimensional arrangements and intermolecular interaction patterns.

The comparison with amitriptyline hydrochloride (Cambridge Structural Database entry YOVZEO) reveals remarkable structural concordance [1]. The root-mean-square Cartesian displacement between the two cation structures is only 0.084 Å, with a maximum displacement of 0.129 Å. This extraordinarily close structural relationship indicates that the two compounds adopt nearly identical molecular conformations in their respective crystal structures, despite the presence of an oxygen atom in the central ring of doxepin versus a carbon atom in amitriptyline.

Both compounds crystallize in monoclinic crystal systems with similar space groups and comparable unit cell parameters [1] [7]. The butterfly conformation of the central ring system is preserved in both structures, with similar butterfly angles ranging from 116.7° to 122.9°. The aromatic ring-to-ring distances (4.757-4.821 Å) are also comparable between the two compounds, indicating conservation of the overall molecular geometry.

The hydrogen bonding patterns show remarkable similarity between doxepin hydrochloride and amitriptyline hydrochloride [1]. Both structures feature primary N-H⋯Cl interactions with similar geometric parameters, supplemented by multiple C-H⋯Cl secondary interactions. The hydrogen bonding networks in both compounds create similar molecular column arrangements along equivalent crystallographic directions.

Comparative analysis with other tricyclic antidepressants, including imipramine, chlorimipramine, and nortriptyline, reveals common structural themes [4]. Molecular dynamics simulations demonstrate that all these compounds exhibit considerable conformational flexibility, particularly in their side chain regions. The butterfly angle variations and ring-to-ring distance ranges are consistent across the tricyclic antidepressant family, suggesting common structure-activity relationships.

The isostructural relationships extend to packing efficiency and intermolecular interaction energies [1]. All tricyclic antidepressant hydrochlorides show similar molecular volumes per asymmetric unit and comparable hydrogen bonding stabilization energies. This structural conservation suggests that the crystal packing arrangements are optimized for these particular molecular frameworks, representing preferred solid-state forms for pharmaceutical applications.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

315.1389920 g/mol

Monoisotopic Mass

315.1389920 g/mol

Heavy Atom Count

22

Appearance

Solid powder

UNII

XI27WMG8QK

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 8 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 46 of 47 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Doxepin Hydrochloride is a dibenzoxepin derivative and tricyclic antidepressant with antipruritic and sedative activities. Doxepin blocks the reuptake of norepinephrine and serotonin into presynaptic terminals thereby prolonging the availability of the monoaminergic neurotransmitters within the synaptic cleft and enhancing their action leading to sedative effects. Doxepin also has antagonistic effects on histamine (H1 and H2), 5-HT2, alpha-1 adrenergic, and muscarinic receptors. The antipruritic effect of this agent is the result mediated through inhibition of histamine receptors.

MeSH Pharmacological Classification

Histamine Antagonists

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

1229-29-4

Wikipedia

(E)-doxepin hydrochloride

FDA Medication Guides

Silenor
Doxepin Hydrochloride
TABLET;ORAL
CURRAX
10/29/2020
Sinequan
CAPSULE;ORAL
PFIZER
07/14/2014

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12
1:Spectrofluorimetric method for the determination of doxepin hydrochloride in commercial dosage forms. Rahman N, Siddiqui S, Azmi SN.AAPS PharmSciTech. 2009;10(4):1381-7. doi: 10.1208/s12249-009-9341-z. Epub 2009 Nov 21. PMID: 19936937 Free PMC Article2:[Spectrometric study on the interaction of doxepin hydrochloride and fast green and its application]. Wu CK, Feng SL, Fan J.Guang Pu Xue Yu Guang Pu Fen Xi. 2007 Dec;27(12):2490-3. Chinese. PMID: 18330292 3:Novel therapeutic usage of low-dose doxepin hydrochloride. Singh H, Becker PM.Expert Opin Investig Drugs. 2007 Aug;16(8):1295-305. Review. PMID: 17685877

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